N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a tosylpyrrolidine moiety and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves the reaction of N-methyl oxalamide with a tosylpyrrolidine derivative. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form hydrogen bonds with active sites, while the tosylpyrrolidine moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide
- N1-cycloheptyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-ethyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-methyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosylpyrrolidine moiety enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-5-7-13(8-6-11)23(21,22)18-9-3-4-12(18)10-17-15(20)14(19)16-2/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSNXIOSOPRDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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